4-{2-[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide
Description
4-{2-[3-(2-Chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyridinyl core substituted with a 2-chloro-6-fluorobenzyl group, a hydroxy-oxo moiety, and an ethyl linker to a benzenesulfonamide group. The presence of halogen atoms (Cl, F) and polar functional groups (hydroxy, sulfonamide) may enhance target binding affinity, solubility, or metabolic stability.
Properties
IUPAC Name |
4-[2-[3-[(2-chloro-6-fluorophenyl)methyl]-4-hydroxy-2-oxopyridin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O4S/c21-17-2-1-3-18(22)15(17)12-16-19(25)9-11-24(20(16)26)10-8-13-4-6-14(7-5-13)29(23,27)28/h1-7,9,11,25H,8,10,12H2,(H2,23,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGPQKYZUUVVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=C(C=CN(C2=O)CCC3=CC=C(C=C3)S(=O)(=O)N)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201115034 | |
| Record name | 4-[2-[3-[(2-Chloro-6-fluorophenyl)methyl]-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477860-61-0 | |
| Record name | 4-[2-[3-[(2-Chloro-6-fluorophenyl)methyl]-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477860-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-[3-[(2-Chloro-6-fluorophenyl)methyl]-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201115034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-{2-[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide is a sulfonamide derivative with notable biological activities. This compound has gained attention due to its potential therapeutic applications, particularly in the fields of oncology and enzyme inhibition. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).
Chemical Structure
The compound can be structurally represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives with a quinazoline scaffold have demonstrated cytotoxic effects against various cancer cell lines, including A-431 and HT29 cells. The presence of halogen substituents, such as chlorine and fluorine, enhances the antiproliferative activity due to increased lipophilicity and receptor binding affinity .
Carbonic Anhydrase Inhibition
The compound has been studied for its inhibitory effects on human carbonic anhydrases (hCA I, II, IX, and XII). The SAR analysis suggests that modifications in the sulfonamide and quinazoline structures can significantly influence the inhibitory potency. For example, compounds with an ethyl linker between the sulfonamide and quinazoline moieties showed enhanced activity against these enzymes .
Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of related compounds, a derivative with a similar structure was tested against A-431 cells. It exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating strong anticancer potential. The study highlighted the importance of substituent positioning on the pyridine ring for maximizing biological activity .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of various sulfonamide derivatives. It was found that this compound displayed nanomolar inhibitory action against hCA II and IX, suggesting its potential as a therapeutic agent in conditions where these enzymes are implicated .
Data Summary
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles : The target compound’s pyridinyl core contrasts with the pyrazolopyrimidine-chromen hybrid (patent example) and dihydropyridinyl (CAS 400086-25-1), which may influence target selectivity .
- Halogenation : The 2-chloro-6-fluorobenzyl group in the target compound differs from the 3,4-dichlorobenzyl (CAS 400086-25-1) and 3-fluorophenyl (patent example), altering steric and electronic interactions .
- Linkers and Functional Groups : The ethyl linker in the target compound provides flexibility, whereas rigid chromen or pyrazolopyrimidine systems (patent example) may restrict conformational mobility .
Physicochemical Properties
Available data for analogs highlight trends in molecular weight and stability:
Analysis :
- The patent compound’s higher molecular weight (589.1 vs.
- Fluorine atoms in the target compound and patent example may improve metabolic stability and membrane permeability compared to the trichlorinated CAS 400086-25-1 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
